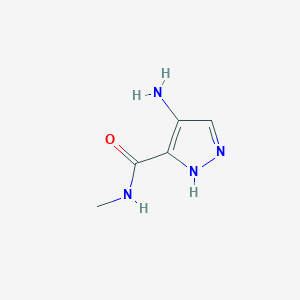

4-Amino-N-methyl-1H-pyrazole-3-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

906087-50-1 |

|---|---|

Molecular Formula |

C5H8N4O |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

4-amino-N-methyl-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C5H8N4O/c1-7-5(10)4-3(6)2-8-9-4/h2H,6H2,1H3,(H,7,10)(H,8,9) |

InChI Key |

IKUXWJQLDIZYKD-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=NN1)N |

Origin of Product |

United States |

4-Amino-N-methyl-1H-pyrazole-3-carboxamide CAS 906087-50-1 properties

The following technical guide is structured to provide an exhaustive analysis of 4-Amino-N-methyl-1H-pyrazole-3-carboxamide (CAS 906087-50-1). This document moves beyond basic catalog data to explore the compound's critical role as a pharmacophore in kinase inhibitor development, its synthetic nuances, and rigorous characterization protocols.

CAS Registry Number: 906087-50-1 Chemical Class: Aminopyrazole Carboxamide Primary Application: Kinase Inhibitor Scaffold (FLT3, CDK, JAK)

Executive Summary

4-Amino-N-methyl-1H-pyrazole-3-carboxamide is a high-value heterocyclic building block predominantly utilized in the synthesis of ATP-competitive kinase inhibitors. Its structural significance lies in the pyrazole-3-carboxamide motif, which functions as a bidentate hydrogen bond donor/acceptor system capable of interacting with the hinge region of kinase enzymes (e.g., CDK2, FLT3).[1]

This guide delineates the compound's physicochemical profile, validated synthetic routes, and its application in the development of clinical candidates such as FN-1501 . It serves as a blueprint for medicinal chemists optimizing scaffold interactions and process chemists scaling intermediate production.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The compound consists of a pyrazole ring substituted at the 3-position with a methyl-carboxamide and at the 4-position with a primary amine. This specific arrangement allows the 4-amino group to serve as a vector for extending into the hydrophobic pocket of protein targets, while the carboxamide anchors the molecule.

Table 1: Physicochemical Properties

| Property | Value | Note |

| IUPAC Name | 4-amino-N-methyl-1H-pyrazole-3-carboxamide | |

| Molecular Formula | ||

| Molecular Weight | 140.14 g/mol | |

| Physical State | Off-white to pale yellow solid | |

| Solubility | DMSO (>50 mg/mL), DMF; Low in Water | Requires polar organic solvents for stock solutions. |

| pKa (Calculated) | Pyrazole NH: ~14.0; Aniline NH2: ~3.5 | Amphoteric character affects extraction pH. |

| H-Bond Donors | 3 (Pyrazole-NH, Amide-NH, Amine-NH2) | Critical for "Hinge Binding". |

| H-Bond Acceptors | 2 (Amide-CO, Pyrazole-N) |

Synthetic Pathways & Manufacturing[8]

The synthesis of CAS 906087-50-1 typically proceeds through a Nitro-Reduction pathway. The regiochemistry of the pyrazole substitution is critical; the 3-carboxamide isomer must be maintained without isomerization to the 5-position, which can occur under thermodynamic control.

Core Synthetic Route (Diagram)

Figure 1: Step-wise synthesis from the nitro-acid precursor. The sequence prioritizes amide formation prior to reduction to prevent chemoselectivity issues with the aniline amine.

Detailed Experimental Protocol

Prerequisite: All reactions must be performed under an inert atmosphere (

Step 1 & 2: Amide Coupling

-

Activation: Charge a reactor with 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) and anhydrous THF. Cool to 0°C.[1]

-

Add catalytic DMF (0.05 eq) followed by dropwise addition of oxalyl chloride (1.5 eq). Stir at RT for 2 hours until gas evolution ceases.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in anhydrous THF.

-

Coupling: Cool the solution to 0°C. Add Methylamine (2.0 M in THF, 3.0 eq) dropwise. The exotherm must be controlled <10°C.

-

Workup: Stir for 4 hours. Quench with water.[2][3][4][5][6] Extract with EtOAc. Wash organic layer with brine, dry over

, and concentrate to yield the Nitro-Amide intermediate .

Step 3: Nitro Reduction

-

Dissolution: Dissolve the Nitro-Amide (1.0 eq) in MeOH.

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under

balloon (1 atm) at RT for 6–12 hours. Monitor by LC-MS (Disappearance of Nitro peak [M+H] and appearance of Amino peak [M+H-14]). -

Purification: Filter through Celite to remove Pd. Concentrate filtrate. Recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.

Therapeutic Applications & Medicinal Chemistry[7][13][14]

This scaffold is a "privileged structure" in kinase drug discovery. It mimics the adenine ring of ATP, allowing it to anchor into the kinase ATP-binding pocket.

Mechanism of Action: Hinge Binding

The N-methyl-pyrazole-3-carboxamide motif forms a characteristic triplet hydrogen bond network with the kinase hinge region.

-

Donor: The Pyrazole NH donates a proton to the hinge backbone carbonyl (e.g., Glu residue).

-

Acceptor: The Pyrazole N2 or Amide Carbonyl accepts a proton from the hinge backbone NH.

-

Vector: The 4-amino group is structurally positioned to react with electrophiles (e.g., aldehydes, halides) to attach a "tail" that extends into the solvent-front or hydrophobic back-pocket, conferring selectivity (e.g., FLT3 vs. CDK).

Pathway Visualization (Graphviz)

Figure 2: Medicinal chemistry logic flow from scaffold binding mode to final drug candidate (FN-1501).

Analytical Characterization & Quality Control

To ensure the integrity of biological data, the identity and purity of CAS 906087-50-1 must be rigorously validated.

Standard QC Protocol

-

HPLC Purity:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic) and 210 nm (amide).

-

Acceptance Criteria: >95% Area under curve.

-

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 12.0-13.0 ppm: Broad singlet (Pyrazole NH).

-

δ 8.0-8.5 ppm: Broad singlet (Amide NH).

-

δ 7.5-8.0 ppm: Singlet (Pyrazole C5-H).

-

δ 4.5-5.5 ppm: Broad singlet (Aniline NH2).

-

δ 2.7-2.8 ppm: Doublet (N-Methyl group).

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]+: 141.15.

-

Fragment ions may be observed corresponding to loss of methylamine (-31 Da).

-

Handling & Safety (E-E-A-T)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with homologous aminopyrazoles.

-

GHS Classification:

-

Skin Irritation (Category 2): H315

-

Eye Irritation (Category 2A): H319

-

STOT-SE (Category 3): H335 (Respiratory Irritation)

-

-

Storage: Store at 2–8°C under inert gas. The amine is susceptible to oxidation (browning) upon prolonged exposure to air.

-

Solubility Handling: For biological assays, prepare a 10–20 mM stock in DMSO. Avoid freeze-thaw cycles which can precipitate the compound.

References

-

Wang, Y., et al. (2018). "Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia."[1][7] Journal of Medicinal Chemistry. Link

-

Zhang, Y., et al. (2019). "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia." International Journal of Molecular Sciences. Link

-

Fisher Scientific. (2025).[3][4][5] "Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole Derivatives." Thermo Fisher Scientific.[3] Link

-

PubChem. (n.d.). "Compound Summary: 4-amino-1-methyl-1H-pyrazole-3-carboxamide." National Library of Medicine. Link

Sources

- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]

- 2. kishida.co.jp [kishida.co.jp]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

The 4-Aminopyrazole-3-Carboxamide Scaffold: A Cornerstone for Modern Kinase Inhibitor Design

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The 4-aminopyrazole-3-carboxamide core represents a quintessential "privileged scaffold" in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site has established it as a foundational element in numerous clinical candidates and approved drugs. This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the synthetic strategies, key molecular mechanisms, structure-activity relationships (SAR), and essential preclinical evaluation protocols associated with this versatile scaffold. We will explore its application in targeting critical oncogenes such as Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) in acute myeloid leukemia (AML), as well as its broader utility against other enzyme classes. Through detailed protocols and mechanistic diagrams, this document aims to equip scientists with the foundational knowledge and practical insights required to effectively leverage the 4-aminopyrazole-3-carboxamide scaffold in their drug discovery programs.

Chapter 1: The 4-Aminopyrazole-3-Carboxamide Scaffold: A Privileged Hinge-Binder

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure is a staple in medicinal chemistry, found in a wide array of biologically active compounds, from anti-inflammatory agents to anticancer drugs. The specific arrangement of a 4-amino group and a 3-carboxamide substituent transforms this simple heterocycle into a powerful pharmacophore for kinase inhibition.

The core's efficacy stems from its function as an adenine bioisostere. The pyrazole N-H (at position 1) and the exocyclic 4-amino group act as hydrogen bond donors, while the pyrazole nitrogen at position 2 acts as a hydrogen bond acceptor. This trifecta of interaction points perfectly mimics the hydrogen bonding pattern of adenine, allowing it to dock with high affinity into the "hinge" region of the kinase ATP-binding pocket. The 3-carboxamide group provides an additional hydrogen bond donor and a vector for extending the molecule out of the binding pocket towards the solvent-exposed region, providing a crucial handle for modulating selectivity and pharmacokinetic properties.[1]

Caption: Key pharmacophoric features of the scaffold interacting with a kinase hinge.

Chapter 2: Synthetic Strategies and Chemical Space Exploration

The synthesis of 4-aminopyrazole-3-carboxamide derivatives is typically achieved through a robust and modular multi-step sequence. This approach allows for the late-stage introduction of diverse chemical moieties, enabling extensive exploration of the chemical space to optimize for potency, selectivity, and drug-like properties. A common and effective strategy begins with 4-nitro-1H-pyrazole-3-carboxylic acid.[1]

General Synthetic Workflow

The overall process can be broken down into three key stages:

-

Amide Bond Formation: The starting carboxylic acid is coupled with a desired amine (R¹-NH₂) to form the carboxamide. This step defines the portion of the molecule that will interact with the solvent-exposed region of the target.

-

Nitro Group Reduction: The nitro group at the 4-position is reduced to the primary amine. This is a critical step that installs the key hinge-binding amino group.

-

4-Amino Group Functionalization: The newly formed 4-amino group is functionalized, often via nucleophilic aromatic substitution with a heterocyclic halide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine), to introduce the moiety that will occupy the deeper hydrophobic pocket of the kinase.[1][2]

Caption: General synthetic workflow for 4-aminopyrazole-3-carboxamide derivatives.

Protocol 2.1: Synthesis of a 4-Amino-1H-pyrazole-3-carboxamide Intermediate

This protocol is a representative example based on published methods for synthesizing key intermediates.[1]

Objective: To synthesize a core intermediate for further functionalization.

Materials:

-

4-Nitro-1H-pyrazole-3-carboxylic acid

-

Oxalyl chloride

-

Dimethylformamide (DMF, catalytic)

-

Anhydrous Tetrahydrofuran (THF)

-

Desired amine (e.g., 4-((4-methylpiperazin-1-yl)methyl)aniline)

-

Pyridine

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH) and Water (H₂O)

Procedure:

-

Acid Chloride Formation (Causality: Activation of Carboxylic Acid):

-

Suspend 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C.

-

Add a catalytic amount of DMF (1-2 drops).

-

Add oxalyl chloride (1.5 eq) dropwise. The formation of gas (CO₂, CO) is observed.

-

Rationale: Oxalyl chloride converts the carboxylic acid to a more reactive acid chloride, facilitating the subsequent amidation. DMF catalyzes this reaction via the formation of a Vilsmeier reagent.

-

Stir the mixture at room temperature for 1 hour.

-

Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

-

-

Amide Coupling (Causality: Formation of the Carboxamide Bond):

-

Dissolve the crude acid chloride in pyridine.

-

In a separate flask, dissolve the desired amine (1.0 eq) in pyridine.

-

At 0 °C, add the acid chloride solution dropwise to the amine solution.

-

Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction, driving the formation of the amide bond.

-

Allow the reaction to stir at room temperature for 6-12 hours.

-

Remove pyridine under reduced pressure and purify the resulting 4-nitro-1H-pyrazole-3-carboxamide derivative using column chromatography.

-

-

Nitro Group Reduction (Causality: Installation of the Key Amino Group):

-

Suspend the purified nitro-intermediate in a mixture of EtOH and water (e.g., 4:1 v/v).

-

Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-

Rationale: This is a classic Béchamp reduction. Iron acts as the reducing agent in the presence of a mild proton source (water, with NH₄Cl as an electrolyte) to selectively reduce the nitro group to an amine without affecting the pyrazole ring.

-

Heat the mixture to reflux (approx. 80 °C) for 2-4 hours, monitoring by TLC.

-

Cool the reaction, filter through a pad of Celite to remove iron salts, and wash with ethanol.

-

Concentrate the filtrate and purify the crude product to yield the final 4-amino-1H-pyrazole-3-carboxamide intermediate.

-

Chapter 3: Mechanism of Action & Key Therapeutic Targets

The primary mechanism of action for this scaffold is competitive inhibition at the ATP-binding site of protein kinases. By occupying this site, the derivatives prevent the phosphorylation of downstream substrate proteins, thereby interrupting signaling cascades essential for cell proliferation, survival, and differentiation.

Case Study: Dual FLT3/CDK Inhibition in Acute Myeloid Leukemia (AML)

AML is a hematologic malignancy often characterized by mutations that lead to constitutive activation of the FLT3 receptor tyrosine kinase.[3] This drives uncontrolled proliferation of myeloid progenitor cells.[3] Concurrently, the cell cycle, which is governed by CDKs, is often dysregulated. Therefore, dual inhibition of both FLT3 and key cell cycle CDKs (like CDK2 and CDK4) presents a powerful therapeutic strategy.

The 4-aminopyrazole-3-carboxamide derivative FN-1501 and its more potent successor, compound 8t , are exemplary dual FLT3/CDK inhibitors.[1][2] By blocking FLT3, they inhibit downstream pro-survival pathways like PI3K/AKT and RAS/MAPK. By blocking CDKs, they prevent the phosphorylation of the retinoblastoma (Rb) protein, inducing cell cycle arrest.[2]

Caption: Inhibition of the FLT3 signaling pathway in AML.

Other Therapeutic Targets

The versatility of the scaffold allows it to be adapted for other targets:

-

Janus Kinases (JAKs): Derivatives have been developed as selective JAK1 inhibitors for treating inflammatory conditions like arthritis and respiratory diseases.[4]

-

Bruton's Tyrosine Kinase (BTK): The scaffold is present in inhibitors targeting BTK for B-cell malignancies.[5][6]

-

Cholinesterases (AChE/BChE): Modifications have produced derivatives with potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase, relevant for Alzheimer's disease research.[7]

Chapter 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 4-aminopyrazole-3-carboxamide scaffold has yielded clear SAR insights, guiding the optimization of lead compounds. The development of compound 8t from the lead FN-1501 provides an excellent case study.[1]

| Compound | R¹ (Carboxamide) | R² (4-Amino) | FLT3 IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | MV4-11 IC₅₀ (nM) |

| FN-1501 | 4-((4-methylpiperazin-1-yl)methyl)phenyl | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | 2.33 | 1.02 | 0.39 | 8.0 |

| 8t | 4-(piperazin-1-yl)phenyl | 7H-pyrrolo[2,3-d]pyrimidin-4-yl | 0.089 | 0.719 | 0.770 | 1.22 |

Data compiled from Zhi et al., 2019.[1][8]

Key SAR Insights:

-

The Pyrazole Core: The unsubstituted N1-H and the 4-amino group are sacrosanct for hinge binding and generally not modified.

-

The 4-Amino Substituent (R²): This group points into a deep hydrophobic pocket. The incorporation of a pyrimidine-fused heterocycle like 7H-pyrrolo[2,3-d]pyrimidine is critical for high-potency FLT3 and CDK inhibition.[2]

-

The Carboxamide Substituent (R¹): This group extends into the solvent-exposed region and is crucial for tuning solubility and cell-based activity. The SAR studies leading to compound 8t showed that combining a piperazine in the hydrophilic pocket with a benzene ring as a linker significantly boosted inhibitory activity.[1] The removal of the methyl group on the piperazine and the methylene linker between the phenyl and piperazine rings from FN-1501 to 8t led to a dramatic increase in FLT3 potency.[1]

Caption: Key regions for Structure-Activity Relationship (SAR) optimization.

Chapter 5: Preclinical Evaluation: Key Experimental Protocols

Evaluating the efficacy of novel 4-aminopyrazole-3-carboxamide derivatives requires a suite of well-validated in vitro and cell-based assays.

Protocol 5.1: In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory potency (IC₅₀) of a compound against a purified kinase enzyme.

Principle: A luminescence-based assay (e.g., ADP-Glo™) measures the amount of ADP produced in the kinase reaction. Inhibition of the kinase results in a lower ADP signal.

Materials:

-

Purified recombinant kinase (e.g., FLT3, CDK2)

-

Kinase-specific substrate peptide

-

ATP

-

Assay Buffer (e.g., HEPES, MgCl₂, Brij-35, DTT)

-

Test compound serially diluted in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well plates

-

Luminometer

Procedure:

-

Compound Plating: Serially dilute the test compound in DMSO, then further dilute into the assay buffer. Add 5 µL of diluted compound to the wells of a 384-well plate.

-

Kinase Reaction:

-

Prepare a kinase/substrate master mix in assay buffer. Add 10 µL to each well.

-

Prepare an ATP solution in assay buffer. Add 10 µL to each well to initiate the reaction.

-

Rationale: The reaction contains all necessary components for phosphorylation. The compound's ability to compete with ATP determines the reaction rate.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Detection:

-

Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Rationale: This step is crucial to ensure that the subsequent luminescence is generated only from the ADP produced by the kinase.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

-

Read luminescence on a plate reader.

-

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 5.2: Cell-Based Proliferation Assay

Objective: To measure the anti-proliferative effect (GI₅₀/IC₅₀) of a compound on a relevant cancer cell line.

Principle: A colorimetric or fluorometric assay (e.g., CellTiter-Glo®) measures cell viability as a function of metabolic activity (ATP content).

Materials:

-

AML cell line (e.g., MV4-11, which is FLT3-ITD positive)

-

Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test compound serially diluted

-

96-well clear-bottom, black-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

Procedure:

-

Cell Seeding: Seed MV4-11 cells at a density of 5,000-10,000 cells/well in 90 µL of media. Incubate for 24 hours.

-

Rationale: MV4-11 cells are dependent on the FLT3 signaling pathway for proliferation, making them an ideal model system to test FLT3 inhibitors.[1]

-

-

Compound Treatment: Add 10 µL of serially diluted compound (10x concentration) to the wells. Include DMSO-only controls.

-

Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

-

Viability Measurement:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Read luminescence.

-

-

Data Analysis: Calculate percent viability relative to DMSO controls and plot against compound concentration to determine the IC₅₀ value.

Chapter 6: Conclusion and Future Directions

The 4-aminopyrazole-3-carboxamide scaffold is a proven and powerful platform for the design of targeted therapeutics, especially kinase inhibitors. Its favorable geometry for hinge-binding, combined with modular synthetic routes, allows for the systematic optimization of potency, selectivity, and pharmacokinetic profiles. The successful development of potent dual FLT3/CDK inhibitors for AML highlights the scaffold's potential in oncology.[1][2]

Future efforts in this area will likely focus on:

-

Expanding the Target Space: Applying the scaffold to inhibit novel or "dark" kinases implicated in other diseases.

-

Overcoming Resistance: Designing next-generation derivatives that are active against resistance mutations that arise during therapy.

-

Improving Selectivity: Fine-tuning the R¹ and R² substituents to create highly selective inhibitors, thereby minimizing off-target effects and improving the therapeutic window.

-

Exploring New Modalities: Incorporating the scaffold into newer drug modalities such as PROTACs (Proteolysis Targeting Chimeras) to achieve target degradation rather than just inhibition.

By building on the solid foundation of chemical and biological knowledge surrounding this scaffold, the 4-aminopyrazole-3-carboxamide core will undoubtedly continue to be a source of innovative medicines for years to come.

References

-

Zhi, Y., Wang, Z., Jin, Q., Lu, S., Chen, Y., Yuan, H., Yang, T., Wang, Z., Yao, C., Ling, J., Guo, H., Li, T., Jin, J., Li, B., Zhang, L., Chen, Y., & Lu, T. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link][1][3]

-

Zhi, Y., Wang, Z., Jin, Q., Lu, S., Chen, Y., Yuan, H., Yang, T., Wang, Z., Yao, C., Ling, J., Guo, H., Li, T., Jin, J., Li, B., Zhang, L., Chen, Y., & Lu, T. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/a0b41c0f543e5a528f8045610815197828c4e6c9]([Link]]

-

Al-Warhi, T., Al-Rashood, S. T., Al-Harbi, N. O., Al-Omair, M. A., Al-Wabli, R. I., Al-Ghorbani, M., Sarfraz, M., Gibani, N., & Al-Agamy, M. H. (2026). Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation. MDPI. [Link][7]

-

Zhi, Y., Wang, Z., Jin, Q., Lu, S., Chen, Y., Yuan, H., Yang, T., Wang, Z., Yao, C., Ling, J., Guo, H., Li, T., Jin, J., Li, B., Zhang, L., Chen, Y., & Lu, T. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed. [Link][8]

-

Synthesis of pyrazole-3-carboxamide derivatives 41–49. Reagents and... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link][9]

-

Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. arkat-usa.org. Retrieved February 25, 2026, from [Link]

-

Wang, Y., Zhi, Y., Jin, Q., Lu, S., Lin, G., Yuan, H., Yang, T., Wang, Z., Yao, C., Ling, J., Guo, H., Li, T., Jin, J., Li, B., Zhang, L., Chen, Y., & Lu, T. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. [Link][2]

-

Patel, R. P., & Patel, K. C. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

-

de Souza, T. B., da Silva, A. C. A., de Oliveira, M. A., da Silva, F. C., & de Siqueira-Neto, F. S. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. [Link][10]

-

Zhi, Y., Wang, Z., Jin, Q., Lu, S., Chen, Y., Yuan, H., Yang, T., Wang, Z., Yao, C., Ling, J., Guo, H., Li, T., Jin, J., Li, B., Zhang, L., Chen, Y., & Lu, T. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PMC. [Link]

-

Wang, Z., Li, J., Song, B., & He, M. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. [Link][11]

-

Norman, P. (2014). Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold. PubMed. [Link][4]

-

Illustration of Structure Activity Relationship (SAR) summary... (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link][12]

-

Process for the preparation of 3-amino-4-carboxamido-pyrazoles. (n.d.). Google Patents. Retrieved February 25, 2026, from [13]

-

Schnute, M. E., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. OSTI.GOV. [Link][5]

-

Kanyonyo, M., Govaerts, C., & Rauf, W. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link][14]

-

Asha Deepthi, C., & Prathyusha, J. (2023). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. Journal of Applied Pharmaceutical Science. [Link][15]

-

Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link][16]

-

Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (n.d.). J-Stage. Retrieved February 25, 2026, from [Link][17]

-

Sbardella, G., & Braconi, L. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. [Link][6]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. [Link][18]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of WO-2013040863, WO-2013041042 and WO-2013043962. Selective JAK1 inhibitors based on a 3-aminopyrazole-4-carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning (Journal Article) | OSTI.GOV [osti.gov]

- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles - Google Patents [patents.google.com]

- 14. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. japsonline.com [japsonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives [jstage.jst.go.jp]

- 18. mdpi.com [mdpi.com]

Heterocyclic Amines for Pyrazolo[4,3-d]pyrimidine Synthesis: A Strategic Technical Guide

Executive Summary: The Scaffold & The Strategy

The pyrazolo[4,3-d]pyrimidine scaffold represents a cornerstone in modern kinase inhibitor design. As a bioisostere of the adenine core of ATP, it possesses an innate affinity for the hinge region of kinase ATP-binding pockets.[1][2] However, the scaffold's utility is defined not just by its core, but by its "decoration"—specifically, the introduction of heterocyclic amines (e.g., piperazines, morpholines, pyrrolidines) at the C7 position.

These amine moieties are not merely substituents; they are functional levers that modulate:

-

Physicochemical Properties: drastically improving aqueous solubility (a common failure point for planar kinase inhibitors).

-

Pharmacokinetics: altering metabolic stability and blood-brain barrier penetration.

-

Selectivity: extending into the solvent-exposed regions of the kinase pocket to pick up specific hydrogen bonding interactions.

This guide details the robust synthesis of these systems, focusing on the critical SNAr coupling of heterocyclic amines to the 7-chloro-pyrazolo[4,3-d]pyrimidine core.

Retrosynthetic Analysis & Mechanistic Logic

To synthesize a 7-(heterocyclic amino)-pyrazolo[4,3-d]pyrimidine, the most reliable disconnection is at the C7-N bond. This implies a nucleophilic aromatic substitution (SNAr) of a leaving group (typically chloride) by the heterocyclic amine.

The "Pyrazole-First" Strategy

While "Pyrimidine-First" routes exist, the "Pyrazole-First" approach offers superior regiocontrol over the N1/N2 positions.

-

Precursor: 4-nitro-1H-pyrazole-3-carboxylic acid.

-

Key Intermediate: 7-chloro-1-alkyl-1H-pyrazolo[4,3-d]pyrimidine.

-

Final Coupling: Displacement of the C7-Cl by the amine.

Visualization: Synthetic Pathway

The following diagram outlines the convergent synthesis, highlighting the critical chlorination and amination steps.

Figure 1: Critical path synthesis from pyrazole precursor to final amine-substituted scaffold.[3]

The Core: Synthesis of the 7-Chloro Electrophile

Before introducing the heterocyclic amine, one must construct the electrophilic core. The following protocol is optimized for scale and reproducibility.

Protocol: Cyclization & Chlorination

Step A: Cyclization to the 7-one

-

Reagents: 4-amino-1-methyl-1H-pyrazole-3-carboxamide (1.0 eq), Formamide (10 vol).

-

Conditions: Heat to 180°C for 4-6 hours.

-

Workup: Cool to RT. The product often precipitates. Dilute with water, filter, and wash with cold EtOH.

-

Checkpoint: Confirm disappearance of the amide carbonyl stretch in IR; appearance of broad lactam NH.

Step B: Chlorination (The Activation)

-

Reagents: Pyrazolo[4,3-d]pyrimidin-7-one intermediate (1.0 eq), POCl3 (5-10 vol), PCl5 (1.1 eq).

-

Conditions: Reflux (approx. 105°C) under N2 for 4-8 hours.

-

Workup (Critical Safety): Remove excess POCl3in vacuo. Pour the residue slowly onto crushed ice/NaHCO3. Caution: Exothermic hydrolysis. Extract with DCM.

-

Stability Note: The 7-chloro intermediate is moisture sensitive. Store under inert gas or use immediately.

The Critical Step: SNAr with Heterocyclic Amines

This is the focal point of the guide. The reaction between the 7-chloro scaffold and a heterocyclic amine (e.g., morpholine, N-methylpiperazine) proceeds via an addition-elimination mechanism.

Mechanistic Insight

The N4 and N6 nitrogens of the pyrimidine ring pull electron density, making C7 highly electrophilic. The heterocyclic amine acts as the nucleophile.

Why Heterocyclic Amines?

-

Morpholine: Reduces lipophilicity (LogP) while maintaining H-bond acceptor capability (Oxygen).

-

N-Methylpiperazine: Introduces a basic center (tertiary amine), often crucial for forming salt bridges with residues like Asp86 in CDK2.

-

Piperidine: Increases hydrophobic bulk if the pocket is large.

Experimental Protocol: SNAr Coupling

Reagents:

-

Substrate: 7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (1.0 eq)

-

Nucleophile: Heterocyclic amine (1.2 – 1.5 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq) or K2CO3 (3.0 eq)

-

Solvent: n-Butanol (for thermal) or DMF (for lower temp).

Procedure:

-

Dissolve the 7-chloro substrate in n-Butanol (0.2 M concentration).

-

Add DIPEA followed by the heterocyclic amine.

-

Thermal Activation: Heat to reflux (117°C) for 2–4 hours.

-

Note: n-Butanol is preferred over EtOH because the higher boiling point drives difficult substitutions without a sealed tube.

-

-

Monitoring: TLC (5% MeOH in DCM). The starting chloride (high Rf) should disappear; the product is usually more polar.

-

Workup:

-

Option A (Precipitation): Cool to 0°C. The product often crystallizes. Filter and wash with cold ether.

-

Option B (Extraction): Evaporate n-BuOH. Partition between EtOAc and NaHCO3 (aq). Wash organic layer with brine.

-

-

Purification: Recrystallization from EtOH/Water or Column Chromatography (DCM/MeOH gradient).

Optimization Data: Solvent & Base Screening

The following table summarizes typical yields for the coupling of N-methylpiperazine to the core scaffold.

| Solvent | Base | Temperature | Time | Yield | Notes |

| n-Butanol | DIPEA | 117°C (Reflux) | 3 h | 88% | Standard robust condition. |

| Ethanol | Et3N | 78°C (Reflux) | 12 h | 65% | Reaction often incomplete due to low T. |

| DMF | K2CO3 | 80°C | 4 h | 82% | Good for acid-sensitive amines; harder workup. |

| THF | NaH | 0°C to RT | 2 h | 55% | Over-reaction/degradation possible. |

| Water | None | 100°C (MW) | 20 min | 75% | "On-water" effect; requires microwave. |

Troubleshooting & Self-Validating Systems

Regioselectivity Verification (N1 vs N2)

A common failure mode occurs earlier in the synthesis during the alkylation of the pyrazole.

-

The Problem: Alkylation can occur at N1 or N2.

-

The Validation: Use NOESY NMR .

-

N1-Alkyl: NOE correlation observed between the N-methyl/alkyl protons and the C7-H (or C7 substituent).

-

N2-Alkyl: NOE correlation observed between the N-methyl/alkyl protons and the C3-H.

-

Reference: See Bell et al. for definitive assignment logic [1].

-

Hydrolysis of the Chloride

If the SNAr yield is low, check for the formation of the 7-hydroxy derivative (reversion to the starting lactam).

-

Cause: Wet solvents or wet amine.

-

Fix: Dry solvents over molecular sieves (3Å). Use freshly distilled amines.

Visualization: SNAr Mechanism

The diagram below illustrates the transition state and the electronic flow that facilitates the amine addition.

Figure 2: Simplified reaction coordinate for the displacement of chloride by secondary amines.

References

-

Bell, A. S., et al. (1998). Structure-Activity Relationships of Analogues of Sildenafil. Bioorganic & Medicinal Chemistry Letters , 8(9), 1149-1154. Link

-

Rashad, A. E., et al. (2010). Synthesis and anticancer effects of some novel pyrazolo[3,4-d]pyrimidine derivatives. European Journal of Medicinal Chemistry , 45(9), 4122-4128. Link

-

Popowycz, F., et al. (2009). Pyrazolo[4,3-d]pyrimidine libraries as CDK inhibitors. Tetrahedron , 65(45), 9291-9304. Link

-

Ungureanu, M., et al. (2014). Synthesis of 7-aminopyrazolo[4,3-d]pyrimidines via microwave-assisted SNAr. Synthetic Communications , 44(18), 2690-2699. Link

Sources

Technical Monograph: 4-Amino-N-methyl-1H-pyrazole-3-carboxamide

Core Scaffold Analysis for Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD)

Executive Summary & Chemical Identity

4-Amino-N-methyl-1H-pyrazole-3-carboxamide represents a high-value pharmacophore in modern drug discovery. Structurally, it combines a polar, hydrogen-bond-rich pyrazole ring with an amide side chain, making it an ideal "hinge-binding" motif for kinase inhibitors (e.g., CDKs, JAKs, FLT3). Its amphiphilic nature allows it to serve as a versatile scaffold in Fragment-Based Drug Discovery (FBDD), capable of engaging multiple sub-pockets within a protein active site.

This guide provides a definitive technical breakdown of its physicochemical properties, synthetic routes, and structural biology applications.

Chemical Informatics

| Property | Data Specification |

| IUPAC Name | 4-amino-N-methyl-1H-pyrazole-3-carboxamide |

| Molecular Formula | |

| Molecular Weight | 140.14 g/mol |

| Exact Mass | 140.0698 Da |

| Canonical SMILES | CNC(=O)C1=C(N)C=NN1 |

| Isomeric SMILES | CNC(=O)C1=C(N)C=NN1 (Note: Tautomer dependent) |

| InChI String | InChI=1S/C5H8N4O/c1-8-5(10)4-3(6)2-7-9-4/h2H,6H2,1H3,(H,8,10)(H,7,9) |

| InChI Key | PKAKWMDYLMOHOG-UHFFFAOYSA-N (for 1-methyl isomer analog; specific key varies by tautomer input) |

| CAS Registry | Note: Often indexed as HCl salt or 1-methyl derivative (3920-40-9).[1][2][3][4] Generic scaffold classification. |

Physicochemical Profile (Calculated)

| Descriptor | Value | Significance |

| cLogP | -0.7 to -0.3 | Highly hydrophilic; ideal for fragment linking. |

| TPSA | ~87 Ų | High polar surface area relative to size; suggests strong H-bonding potential. |

| H-Bond Donors | 3 (Amine, Amide, Pyrazole-NH) | Critical for solvent interactions and target binding. |

| H-Bond Acceptors | 3 (Amide-O, Pyrazole-N, Amine-N) | Facilitates "donor-acceptor-donor" motifs. |

Structural Biology & Tautomerism

The biological activity of this scaffold is dictated by its tautomeric state.[5] In solution, the 1H-pyrazole ring exists in dynamic equilibrium. This is critical for molecular docking studies, as the position of the proton determines whether the nitrogen atoms act as H-bond donors or acceptors.

Tautomeric Equilibrium & Binding Modes

The molecule can adopt two primary tautomers (1H and 2H). In the context of kinase inhibition, the pyrazole often mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase.

Figure 1: Tautomeric equilibrium significantly alters the hydrogen bond donor/acceptor profile, dictating binding affinity to protein targets.

Synthetic Pathways & Process Chemistry

Synthesis of 4-amino-pyrazole-3-carboxamides requires careful regiocontrol. The most robust route avoids direct nitration of the amide (which can be explosive or low-yielding) and instead utilizes a stepwise functionalization of the ester precursor.

Validated Synthetic Route

Strategy: Curtius rearrangement or Nitration-Reduction sequence. The Nitration-Reduction route is preferred for scale-up.

Step 1: Nitration[3]

-

Precursor: Ethyl 1H-pyrazole-3-carboxylate.

-

Reagents:

(Fuming). -

Conditions: 0°C to RT.

-

Product: Ethyl 4-nitro-1H-pyrazole-3-carboxylate.

-

Note: The nitro group directs to the 4-position due to the electronic effects of the pyrazole ring and the 3-carboxylate.

Step 2: Amidation (Aminolysis)

-

Reagents: Methylamine (

) in Methanol/THF (2.0 M solution). -

Conditions: Sealed tube, 60°C, 4-12 hours.

-

Mechanism: Nucleophilic acyl substitution. The ester is converted to the

-methyl amide. -

Product: N-methyl-4-nitro-1H-pyrazole-3-carboxamide.

Step 3: Reduction (The Critical Step)

-

Reagents: 10% Pd/C,

(balloon or 3 atm). -

Solvent: Methanol or Ethanol.

-

Workup: Filtration through Celite® to remove catalyst.

-

Stability Warning: The resulting 4-amino compound is oxidation-sensitive. It is recommended to isolate it as the Hydrochloride (HCl) salt by adding HCl/Dioxane immediately after filtration.

Figure 2: Stepwise synthesis from commercially available pyrazole esters ensures regiochemical purity.

Medicinal Chemistry Applications

This specific scaffold is a "privileged structure" in kinase inhibitor design.

Kinase Hinge Binding

The 4-amino and 3-carboxamide groups create a specific geometry that mimics the N1-C6-N6 motif of Adenine.

-

Donor: The Pyrazole NH (or Amino group depending on orientation).

-

Acceptor: The Pyrazole N (lone pair) or Carbonyl Oxygen.

-

Gatekeeper Interaction: The 4-amino group often projects toward the "gatekeeper" residue, allowing for derivatization to improve selectivity.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high solubility, this molecule is an ideal "fragment."

-

Screening: High-concentration screening (SPR, NMR) identifies weak binding.

-

Elaboration: The free amine at position 4 is a "chemical handle." It can be reacted with acyl chlorides, isocyanates, or aldehydes (reductive amination) to grow the molecule into adjacent hydrophobic pockets.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral signatures must be observed.

1H NMR (DMSO-d6, 400 MHz)

-

12.8-13.2 ppm: Broad singlet (1H, Pyrazole NH ). Disappears on

- 8.0-8.5 ppm: Broad quartet/singlet (1H, Amide NH ).

- 7.1-7.3 ppm: Singlet (1H, Pyrazole C5-H ).

- 4.5-5.0 ppm: Broad singlet (2H, Aniline NH2 ). Note: Chemical shift varies with concentration and salt form.

-

2.7-2.8 ppm: Doublet (3H,

Mass Spectrometry (ESI+)

-

[M+H]+: Calculated: 141.07. Observed: 141.1.

-

Fragmentation: Loss of

(methylamine) is a common fragmentation pathway in MS/MS.

References

-

PubChem. (2025).[1][2] Compound Summary: 4-amino-1-methylpyrazole-3-carboxamide (Analogous Scaffold Data). National Library of Medicine. [Link]

-

Wang, Y., et al. (2018). "Discovery of FN-1501... an FLT3- and CDK-Kinase Inhibitor."[6] Journal of Medicinal Chemistry, 61(4), 1499-1518.[6] [Link]

-

Fustero, S., et al. (2011).[5] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[5] Chemical Reviews, 111(11), 6984-7034. [Link]

-

MDPI. (2023). "Amino-Pyrazoles in Medicinal Chemistry: A Review." Molecules. [Link][2][4][7][8]

Sources

- 1. 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-amino-1-methyl-1h-pyrazole-3-carboxamide (C5H8N4O) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride (C7H12N4O) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Solubility Profile of 4-Amino-Pyrazole Carboxamides in DMSO: A Technical Guide

Topic: Solubility Profile of 4-Amino-Pyrazole Carboxamides in DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

4-amino-pyrazole carboxamides represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., JAK, CDK, and HPK1 inhibitors) and agrochemicals. While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for compound management, the specific physicochemical properties of this scaffold—characterized by a dense network of hydrogen bond donors and acceptors—present unique solubility challenges.[2]

This guide provides a rigorous technical analysis of the solubility behavior of 4-amino-pyrazole carboxamides in DMSO. It moves beyond basic dissolution instructions to address the critical "crash-out" phenomena upon aqueous dilution, stability concerns during freeze-thaw cycles, and validated protocols for establishing robust solubility profiles.[1]

Physicochemical Basis of Solubility

To master the solubility of this class, one must understand the molecular forces at play. 4-amino-pyrazole carboxamides possess three critical structural features that dictate their behavior in solution:

-

The Pyrazole Core: A planar, aromatic heterocycle that facilitates

- -

The Carboxamide Moiety: A dual hydrogen bond donor/acceptor system.[1]

The DMSO Interaction:

DMSO is a polar aprotic solvent with a high dielectric constant (

The "Crash-Out" Mechanism: The critical failure point occurs not in the stock solution, but during dilution into aqueous assay buffers. Water is a stronger H-bond donor than the compound itself.[1] Upon water addition, the hydration shell around the DMSO molecules strips the solvent away from the compound. If the compound's self-affinity (crystal lattice energy) exceeds its affinity for the water/DMSO mixture, it rapidly aggregates and precipitates.

Experimental Protocols: Establishing the Solubility Profile

Protocol A: Thermodynamic Solubility Assessment (The "Gold Standard")

Objective: Determine the absolute solubility limit of the compound in DMSO at equilibrium.

Materials:

-

Anhydrous DMSO (Grade:

99.9%, stored under inert gas). -

HPLC-UV or LC-MS system.[1]

-

Thermomixer or shaking incubator.[1]

Workflow:

-

Saturation: Add excess solid compound (~20 mg) to a glass vial containing 1 mL of anhydrous DMSO.

-

Equilibration: Agitate at 25°C for 24 hours at 750 rpm.

-

Expert Insight: Do not use sonication for thermodynamic measurements; it creates heat and supersaturated states that yield false high values.

-

-

Filtration: Centrifuge at 15,000 x g for 10 minutes or filter through a 0.2

m PTFE filter to remove undissolved solids. -

Quantification: Dilute the supernatant 1:100 in methanol (to prevent crashing) and analyze via HPLC against a standard curve.

Protocol B: Kinetic Solubility & Nephelometry (The "Assay Reality")

Objective: Determine the "usable" solubility range when diluting a DMSO stock into an aqueous buffer (e.g., PBS pH 7.4).

Materials:

-

10 mM DMSO stock solution of the test compound.[2]

-

Nephelometer or Plate Reader (Absorbance at 600 nm).

-

Assay Buffer (e.g., PBS or HEPES).

Step-by-Step Methodology:

-

Stock Prep: Prepare a 10 mM stock in anhydrous DMSO. Visually verify complete dissolution.

-

Serial Dilution: Prepare a dilution series in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Aqueous Spike: Transfer 2

L of each DMSO dilution into 198 -

Incubation: Shake for 2 hours at room temperature.

-

Readout: Measure light scattering (Nephelometry) or Optical Density (OD600).

-

Threshold: An OD > 0.005 above background indicates aggregation/precipitation.[1]

-

Visualizing the Solubility Landscape

The following diagram illustrates the competing forces during the dissolution and subsequent dilution of 4-amino-pyrazole carboxamides.

Figure 1: Mechanistic pathway of dissolution and precipitation. The "Crash Out" risk is highest during the transition from the DMSO-solvated state to the aqueous environment.

Stability & Storage: The Hygroscopicity Trap

DMSO is highly hygroscopic; it can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open. For 4-amino-pyrazole carboxamides, this presents two risks:

-

Hydrolytic Instability: While the pyrazole ring is stable, the carboxamide group can undergo hydrolysis to the carboxylic acid over time in the presence of water and trace impurities, altering potency.

-

Water-Induced Precipitation: Absorbed water reduces the solvent power of DMSO, potentially causing the compound to crystallize out of the stock solution during storage.

Best Practices Table:

| Parameter | Recommendation | Rationale |

| Storage Temperature | -20°C or -80°C | Slows chemical degradation; however, repeated freeze-thaw cycles introduce water via condensation.[1] |

| Container | Polypropylene (PP) or Cyclic Olefin Copolymer (COC) | Glass can leach alkali ions; some plastics leach plasticizers. COC is optimal for low adsorption.[1] |

| Freeze-Thaw | Aliquot into single-use vials | Prevents repeated exposure to atmospheric moisture and temperature stress.[1] |

| Visual Check | Centrifugation before use | Critical: Always centrifuge thawed stocks (2000 x g, 1 min). If a pellet forms, the concentration is no longer valid. |

Troubleshooting Common Issues

Issue 1: "The compound dissolved, but the assay failed."

-

Cause: Micro-precipitation.[1] The compound formed invisible nano-aggregates that inhibit enzymes non-specifically (promiscuous inhibition).[1]

-

Solution: Include 0.01% Triton X-100 or Tween-20 in the assay buffer.[1] Detergents stabilize the colloidal aggregates or prevent them from forming.

Issue 2: "Inconsistent IC50 values between batches."

-

Cause: Variable water content in the DMSO stock.

-

Solution: Use "Dry" DMSO (sealed under septum) for all stock preparations. Measure the water content of your DMSO supply using Karl Fischer titration if inconsistencies persist.

Issue 3: "Compound crashes out immediately upon adding to media." [1]

-

Cause: Localized high concentration.[1]

-

Solution: Do not pipette the DMSO stock directly into the static buffer. Reverse pipetting: Place the buffer in a vortexing tube, and inject the DMSO stock into the vortex to ensure rapid, turbulent mixing.

References

-

Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for solubility protocols in drug discovery).

-

BenchChem. (2025).[1][2] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from [2]

-

Hassan, G. S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations... of novel pyrazole-carboxamides. Journal of Molecular Structure. Retrieved from [2]

-

Li, P., et al. (2022). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Retrieved from

- Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Compendium of Case Studies. Chapter on Solubility. (Contextualizes the impact of planar heterocycles like pyrazoles on solubility).

Sources

Application Note: Amide Coupling Protocols for 4-Aminopyrazole-3-Carboxylic Acid

[1]

Executive Summary

The synthesis of amides derived from 4-aminopyrazole-3-carboxylic acid (4-APCA) presents a unique set of challenges in medicinal chemistry. As a zwitterionic scaffold often found in kinase inhibitors (e.g., Janus kinase targets), 4-APCA exhibits poor solubility in standard organic solvents and possesses dual reactivity (nucleophilic amine and electrophilic carboxylic acid) that creates a high risk of intermolecular self-coupling (oligomerization).[1][2]

This Application Note provides optimized protocols for overcoming these hurdles. We prioritize Propylphosphonic Anhydride (T3P®) for C-terminus coupling due to its superior performance with sterically crowded and zwitterionic heterocycles, and HATU for N-terminus acylation following ester protection.[1]

The Chemical Context: Substrate Analysis

Before initiating synthesis, researchers must account for the three critical properties of the 4-APCA scaffold:

-

Zwitterionic Lattice: The coexistence of the basic 4-amino group (

) and the acidic 3-carboxylic acid ( -

Tautomeric Ambiguity: In the unsubstituted state, the 3- and 5-positions are equivalent due to rapid proton transfer at the pyrazole nitrogens (

).[1] -

Nucleophilic Competition: While the 4-amino group is the primary nucleophile, the pyrazole ring nitrogens are also nucleophilic.[1] Without control, acylation can occur at

, leading to unstable pyrazolides.[2]

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for 4-APCA functionalization.

Solubility & Solvent Systems[2][3]

Successful coupling requires disrupting the zwitterionic lattice.[1] Standard non-polar solvents will fail.[1]

| Solvent | Solubility Rating | Application Notes |

| DMF | High | Preferred for HATU/EDC couplings.[1] Hard to remove; requires aqueous LiCl washes.[1] |

| DMSO | High | Excellent solubilizer but difficult workup.[1] Use only if DMF fails.[1] |

| NMP | High | Good for microwave-assisted couplings.[1] |

| EtOAc | Low (Native) / High (Protected) | Ideal for T3P. Only works if the substrate is Boc-protected or esterified first.[1] |

| DCM | Negligible | Do not use for the parent zwitterion.[1] |

Protocol A: C-Terminus Coupling (Acid Activation)

Objective: Reacting 4-APCA with an external amine (

The "Gold Standard" Method: T3P Coupling

We recommend Propylphosphonic Anhydride (T3P) over HATU or EDC for this specific scaffold.[1]

-

Why? T3P acts as a water scavenger and drives the reaction to completion even with sterically hindered pyrazoles.[1] Its byproducts are water-soluble, simplifying purification of these polar molecules.[1][3][4]

-

Pre-requisite: It is highly advisable to use 4-(Boc-amino)-1H-pyrazole-3-carboxylic acid rather than the free amine to prevent oligomerization.[1]

Experimental Procedure

-

Preparation: Dissolve N-Boc-4-aminopyrazole-3-carboxylic acid (1.0 equiv) and the Target Amine (1.1 equiv) in anhydrous EtOAc (or DMF if solubility is poor).

-

Base Addition: Add Pyridine (3.0 – 4.0 equiv).[1]

-

Note: Pyridine is superior to DIPEA for T3P reactions as it minimizes epimerization and acts as a nucleophilic catalyst.[1]

-

-

Activation: Cool to 0°C. Add T3P (50% w/w solution in EtOAc, 1.5 – 2.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by LC-MS.[1][5]

-

Workup (Critical Step):

Protocol B: N-Terminus Coupling (Amine Acylation)

Objective: Reacting 4-APCA with an external Carboxylic Acid (

The "Protect-React-Deprotect" Method

Direct acylation of the zwitterion often results in low yields due to poor solubility.[1] The standard protocol involves converting the carboxylic acid to a methyl ester first.

Experimental Procedure

Step 1: Esterification (Solubilization)

-

Suspend 4-aminopyrazole-3-carboxylic acid in MeOH .

-

Add SOCl2 (2.0 equiv) dropwise at 0°C.

-

Reflux for 3 hours. Concentrate to yield Methyl 4-aminopyrazole-3-carboxylate HCl salt.

Step 2: HATU Coupling

-

Activation: Dissolve the External Acid (

, 1.0 equiv) in anhydrous DMF . -

Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1] Stir for 15 mins to form the active ester.

-

Coupling: Add the Pyrazole Methyl Ester HCl salt (from Step 1, 1.0 equiv) followed by additional DIPEA (2.5 equiv) to neutralize the HCl salt.[1]

-

Reaction: Stir at RT for 4–16 hours.

-

Workup:

Step 3: Hydrolysis (Optional)

-

If the free acid is required, treat the coupled ester with LiOH (aq) in THF/MeOH (1:[2]1) at RT for 2 hours.

Workflow Visualization

Figure 2: Parallel workflows for regioselective functionalization.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (C-Coupling) | Pyrazole N-acylation (Side reaction) | Ensure the 4-amino group is Boc-protected. If the pyrazole NH is reacting, use a removable protecting group like THP or SEM on the ring nitrogen.[2] |

| Reaction Solidifies | Poor Solubility | Switch solvent to DMF or NMP .[1] If using T3P in DMF, ensure the DMF is strictly anhydrous.[2] |

| Epimerization | Over-activation | (Relevant if coupling chiral partners).[1] Switch from HATU/DIPEA to T3P/Pyridine at 0°C. |

| No Reaction | Zwitterion Salt Formation | Ensure enough base (DIPEA) is added to neutralize the HCl salt of the amine ester (Route B).[1] |

References

-

Dunetz, J. R., et al. (2011).[1][2][4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

-

BenchChem Technical Support. (2025). "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem.[1][5]

-

Fichez, J., et al. (2012).[1][2] "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Chimica Oggi.

-

Vertex Pharmaceuticals. (2010).[1] "Patent WO2010032200: Synthesis of Pyrazole Derivatives."[1] WIPO.[1]

-

Sigma-Aldrich. (2025).[1] "Product Specification: 4-amino-1H-pyrazole-3-carboxylic acid properties." Merck KGaA.[1]

Sources

- 1. 3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2 | CID 96774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Strategic Acylation of the 4-Amino Group in Pyrazole Carboxamides: Reagents, Protocols, and Mechanistic Insights

An Application Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Introduction: The Pyrazole Carboxamide Scaffold in Modern Drug Discovery

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as analgesic, anti-inflammatory, anticancer, and antimicrobial agents.[1][2] Specifically, pyrazole carboxamide derivatives are of significant interest, with research demonstrating their potential in developing novel therapeutics, including kinase inhibitors and μ-opioid receptor agonists.[1][3][4] Functionalization of this core, particularly at the 4-amino position, is a critical strategy for modulating pharmacological activity, improving selectivity, and optimizing pharmacokinetic properties.

Acylation of the 4-amino group introduces an amide linkage, a fundamental bond in biological systems and drug molecules, allowing for the exploration of vast chemical space by introducing diverse acyl substituents.[5][6] However, the selective acylation of the exocyclic 4-amino group in the presence of the nucleophilic pyrazole ring nitrogens presents a common yet significant synthetic challenge. This application note provides a comprehensive guide to the reagents, reaction mechanisms, and detailed protocols for achieving efficient and selective acylation of the 4-amino group on pyrazole carboxamide scaffolds, aimed at researchers and professionals in drug development.

The Challenge of Regioselectivity

The pyrazole ring contains two nitrogen atoms, and while they are part of an aromatic system, they retain nucleophilic character. This creates a competitive environment for acylation against the exocyclic 4-amino group. The outcome of the reaction is often dictated by a combination of steric hindrance around the ring nitrogens, the electronic properties of the pyrazole system, and the reactivity of the chosen acylating agent and reaction conditions. Generally, the exocyclic amino group is more nucleophilic and sterically accessible than the ring nitrogens, often favoring the desired 4-acylamino product. However, under certain conditions, particularly with highly reactive acylating agents and strong bases, acylation at the N-1 position of the pyrazole ring can occur.[7] Careful selection of reagents and control of reaction parameters are therefore paramount.

Classes of Acylating Reagents and Methodologies

The formation of an amide bond is typically achieved by the condensation of a carboxylic acid and an amine.[5] This transformation requires the "activation" of the carboxylic acid to render its carbonyl carbon sufficiently electrophilic to be attacked by the amine. Three primary classes of reagents are employed for this purpose.

Acid Halides and Anhydrides: The High-Reactivity Approach

Acid chlorides and anhydrides are among the most powerful acylating agents. Their high electrophilicity ensures rapid reaction, often at room temperature.

-

Mechanism of Action: The reaction proceeds via a direct nucleophilic acyl substitution. The lone pair of the 4-amino group attacks the highly electrophilic carbonyl carbon of the acid chloride or anhydride. The subsequent collapse of the tetrahedral intermediate expels the leaving group (chloride or carboxylate), forming the amide bond and a stoichiometric amount of acid byproduct (HCl or a carboxylic acid).[8][9][10]

-

Advantages:

-

High reactivity, leading to fast reaction times and often high yields.

-

Simple reaction setup, often not requiring specialized coupling reagents.

-

-

Disadvantages:

-

Harsh reaction conditions may not be suitable for sensitive or complex substrates.

-

Generates stoichiometric acidic byproducts (e.g., HCl), which must be scavenged by a base (e.g., triethylamine, pyridine, or DIPEA) to prevent protonation of the starting amine and drive the reaction to completion.

-

Limited commercial availability for complex acyl chlorides.

-

Diagram: Mechanism of Acylation with an Acid Chloride

Caption: General mechanism for the acylation of an amine with an acid chloride.

Carboxylic Acids with Coupling Reagents: The Medicinal Chemistry Workhorse

The most prevalent method for amide bond formation in drug discovery involves activating a carboxylic acid in situ with a coupling reagent.[5][11][12] This approach offers milder conditions and broad functional group tolerance.

-

Mechanism of Action: The process occurs in two main steps within a single pot. First, the carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for aminium/phosphonium reagents). This activated intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide.[5] Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization of chiral carboxylic acids.[5][13]

-

Common Coupling Reagents:

-

Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are cost-effective but can sometimes lead to racemization and formation of difficult-to-remove urea byproducts.[5][11][13]

-

Aminium/Uronium Salts: HATU, HBTU, and COMU are highly efficient reagents that generate active esters, leading to fast reactions, high yields, and low racemization, making them a "gold standard" in many labs.[6][11][13]

-

Phosphonium Salts: PyBOP and PyAOP are also very effective, particularly for sterically hindered couplings.[6][13]

-

Other Reagents: T3P (n-propylphosphonic acid anhydride) and CDI (1,1'-Carbonyldiimidazole) are also widely used, especially in larger-scale synthesis due to their cost-effectiveness and the nature of their byproducts.[4][11]

-

Diagram: General Workflow for Amide Coupling Reactions

Caption: A typical experimental workflow for amide bond formation using coupling reagents.

Direct Catalytic Amidation: The "Green" Frontier

Emerging methods focus on the direct condensation of carboxylic acids and amines without stoichiometric activators, using catalysts to facilitate the dehydration reaction. These methods are highly atom-economical, producing only water as a byproduct.[14][15][16]

-

Mechanism of Action: Catalysts, such as boric acid derivatives or certain metal salts (e.g., iron, titanium), activate the carboxylic acid by coordinating to the carbonyl oxygen, increasing its electrophilicity.[14][16] This allows the amine to attack, and the subsequent dehydration is driven by heat, often with the removal of water.

-

Advantages:

-

High atom economy and environmentally friendly (water is the only byproduct).

-

Avoids the use of expensive and often toxic coupling reagents.

-

-

Disadvantages:

-

Often requires high temperatures (>100 °C), which can be incompatible with sensitive substrates.[16]

-

Catalyst development is still an active area of research, and substrate scope can be limited compared to standard coupling methods.

-

Comparative Summary of Acylation Methods

| Method | Reagent System | Typical Conditions | Advantages | Disadvantages |

| Acid Halide/Anhydride | RCOCl or (RCO)₂O, Base (Et₃N, DIPEA) | DCM or THF, 0 °C to RT | Very fast, high yielding, simple reagents. | Harsh, generates acidic byproduct, limited functional group tolerance.[9] |

| Coupling Reagents | RCOOH, Coupling Agent (HATU, EDC), Base (DIPEA) | DMF, DCM, or ACN, RT | Mild, high functional group tolerance, low racemization, reliable.[5][6][11] | Stoichiometric waste, expensive reagents, complex byproducts. |

| Direct Catalytic | RCOOH, Catalyst (e.g., Fe(acac)₃, Boric Acid) | High Temp (100-180 °C), often neat or in high-boiling solvent | Highly atom-economical, no coupling reagent needed, "green".[14][16] | High temperatures required, limited substrate scope, longer reaction times. |

Detailed Experimental Protocols

Protocol 1: Acylation using an Acid Chloride

Title: Synthesis of N-(5-carbamoyl-1H-pyrazol-4-yl)acetamide

Principle: This protocol describes the direct acylation of a 4-aminopyrazole-5-carboxamide with acetyl chloride. Triethylamine is used as a base to neutralize the HCl byproduct generated during the reaction.

Materials:

-

4-amino-1H-pyrazole-5-carboxamide (1.0 eq)

-

Acetyl chloride (1.2 eq)

-

Triethylamine (Et₃N) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol mixture)

Step-by-Step Procedure:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 4-amino-1H-pyrazole-5-carboxamide (e.g., 1.40 g, 10 mmol).

-

Add anhydrous DCM (e.g., 50 mL) and cool the resulting suspension to 0 °C in an ice bath.

-

Add triethylamine (e.g., 3.5 mL, 25 mmol) to the suspension with stirring.

-

Slowly add acetyl chloride (e.g., 0.85 mL, 12 mmol) dropwise to the reaction mixture over 10 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Purification:

-

Once the reaction is complete, quench the mixture by slowly adding saturated NaHCO₃ solution (e.g., 30 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude solid by silica gel column chromatography (e.g., using a 95:5 DCM/Methanol eluent system) to yield the pure product.

Protocol 2: Acylation using HATU Coupling Reagent

Title: Synthesis of N-(5-carbamoyl-1H-pyrazol-4-yl)-2-phenylacetamide

Principle: This protocol utilizes the highly efficient aminium coupling reagent HATU to mediate the amide bond formation between a carboxylic acid and the 4-aminopyrazole carboxamide under mild conditions.[11][12]

Materials:

-

4-amino-1H-pyrazole-5-carboxamide (1.0 eq)

-

2-Phenylacetic acid (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M aqueous HCl solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

-

In a dry round-bottom flask, dissolve 2-phenylacetic acid (e.g., 1.50 g, 11 mmol) in anhydrous DMF (e.g., 40 mL).

-

Add 4-amino-1H-pyrazole-5-carboxamide (e.g., 1.40 g, 10 mmol) to the solution.

-

Add DIPEA (e.g., 5.2 mL, 30 mmol) to the mixture and stir for 5 minutes at room temperature.

-

Add HATU (e.g., 4.56 g, 12 mmol) in one portion. The reaction mixture may turn yellow.

-

Stir the reaction at room temperature for 3-6 hours. Monitor completion by TLC or LC-MS.

Work-up and Purification:

-

Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing ethyl acetate (e.g., 100 mL) and water (100 mL).

-

Separate the layers. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to afford the pure N-acylated product.

Conclusion

The acylation of the 4-amino group of pyrazole carboxamides is a cornerstone transformation for the synthesis of novel derivatives in drug discovery and medicinal chemistry. The choice of acylating agent is a critical decision that balances reactivity, substrate tolerance, and operational simplicity. While highly reactive acid chlorides offer a rapid and direct route, modern amide coupling reagents like HATU provide a milder, more versatile, and robust methodology suitable for complex and sensitive molecules. By understanding the mechanisms and applying the detailed protocols provided, researchers can confidently and efficiently synthesize a diverse array of N-acylated pyrazole carboxamides to advance their research programs.

References

-

Title: Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem Source: HepatoChem URL: [Link]

-

Title: Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists - PubMed Source: PubMed URL: [Link]

-

Title: A green chemistry perspective on catalytic amide bond formation Source: UCL Discovery URL: [Link]

-

Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC Source: aaps j URL: [Link]

-

Title: Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N , N -dimethylformamide - Green Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

-

Title: Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives - PubMed Source: PubMed URL: [Link]

-

Title: Amide synthesis by acylation Source: Organic Chemistry Portal URL: [Link]

-

Title: Coupling Reagents Source: AAPPTEC URL: [Link]

-

Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC Source: National Institutes of Health URL: [Link]

-

Title: Efficient iron-catalyzed direct acylation of amines with carboxylic acids and esters under oxygenated conditions - Catalysis Science & Technology (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

-

Title: Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction Source: J-Stage URL: [Link]

-

Title: 21.7: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]

-

Title: the preparation of amides Source: Chemguide URL: [Link]

-

Title: Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: Acylation of Amines With Carboxylic Acids | PDF Source: Scribd URL: [Link]

-

Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole Source: JOCPR URL: [Link]

-

Title: Acid Chloride + Ammonia = Amide (Mechanism) - YouTube Source: YouTube URL: [Link]

-

Title: Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones Source: Runner Research Press - UTSA URL: [Link]

-

Title: N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK - PMC Source: National Institutes of Health URL: [Link]

-

Title: Acylation of Amines, Part 4: with Carboxylic Acids - YouTube Source: YouTube URL: [Link]

-